
Pretomaymycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pretomaymycin is a naturally occurring antibiotic compound belonging to the pyrrolo[1,4]benzodiazepine family. It is produced by the bacterium Streptomyces and exhibits significant antitumor and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pretomaymycin can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthesis typically involves the following steps:
Formation of the Pyrrolo[1,4]benzodiazepine Core: This step involves the condensation of an anthranilate derivative with a branched proline derivative.
Methylation and Oxidation: The anthranilate unit undergoes methylation, followed by oxidation and dimethylation of the side chain.
Final Assembly: The modified anthranilate and proline derivatives are then condensed to form the final this compound structure.
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces cultures under controlled conditions. The compound is then extracted and purified using standard chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Pretomaymycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxotomaymycin.
Reduction: this compound can be reduced to form various derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxotomaymycin: Formed through oxidation.
Reduced Derivatives: Various reduced forms of this compound.
Substituted Derivatives: Products formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Pretomaymycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrrolo[1,4]benzodiazepine chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its antitumor activity, particularly in the treatment of certain cancers.
Wirkmechanismus
Pretomaymycin exerts its effects by binding to DNA and inhibiting DNA replication. The compound specifically targets the minor groove of DNA, forming covalent bonds with the DNA strands. This interaction disrupts the normal function of DNA, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tomaymycin: Another pyrrolo[1,4]benzodiazepine antibiotic with similar antitumor properties.
Oxotomaymycin: An oxidized derivative of pretomaymycin with similar biological activity.
Barmumycin: A related compound isolated from marine actinomycetes with antitumor activity.
Uniqueness
This compound is unique due to its specific DNA-binding properties and its ability to form covalent bonds with DNA. This makes it particularly effective as an antitumor agent, as it can selectively target cancer cells and inhibit their proliferation .
Eigenschaften
CAS-Nummer |
28797-41-3 |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
(8Z)-8-ethylidene-3-hydroxy-2-methoxy-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C15H16N2O3/c1-3-9-4-10-7-16-12-6-13(18)14(20-2)5-11(12)15(19)17(10)8-9/h3,5-7,10,18H,4,8H2,1-2H3/b9-3- |
InChI-Schlüssel |
MQCBKXNWUKLOOH-OQFOIZHKSA-N |
Isomerische SMILES |
C/C=C\1/CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |
Kanonische SMILES |
CC=C1CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


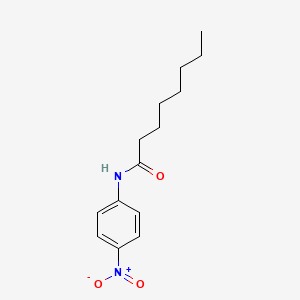

![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
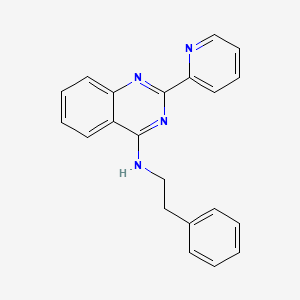
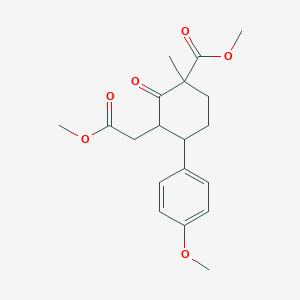
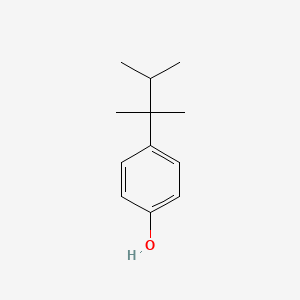
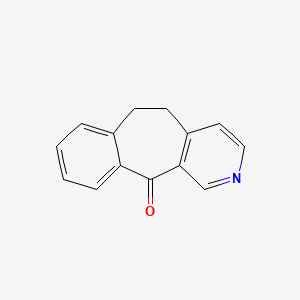
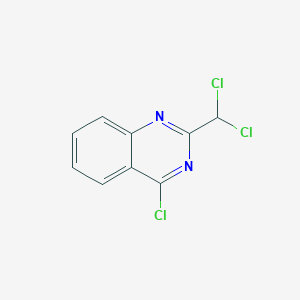

![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)
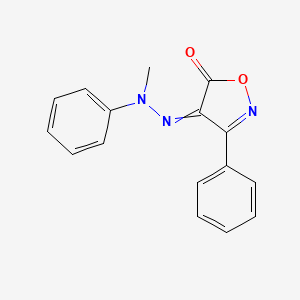
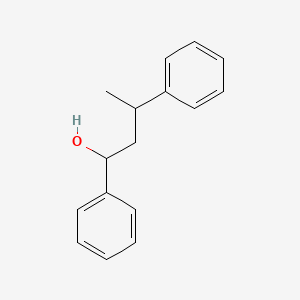
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)
